![molecular formula C16H20O3 B1613515 cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-31-5](/img/structure/B1613515.png)

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Descripción general

Descripción

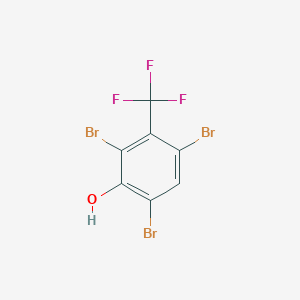

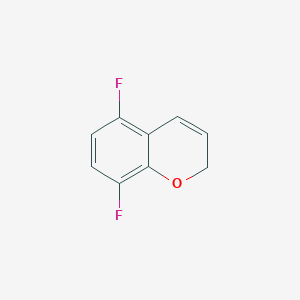

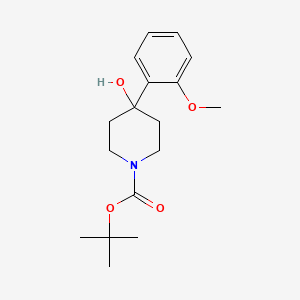

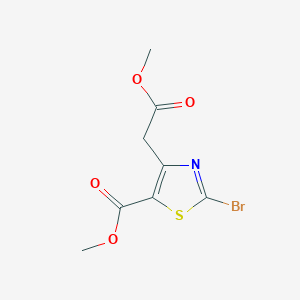

“Cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the empirical formula C16H20O3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC([C@H]1C@HCC(C2=CC(C)=CC=C2)=O)=O . This indicates the presence of a carboxylic acid group attached to a cyclohexane ring, which is further substituted with a 4-methylphenyl-2-oxoethyl group . Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Angiotensin-Converting Enzyme Inhibition

A study by Turbanti et al. (1993) explored the synthesis and evaluation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids for their inhibitory activity against angiotensin-converting enzyme (ACE). These compounds were designed as potential ACE inhibitors, with hydroxamic derivatives of the cyclohexane series showing significant potency. Notably, the cis-derivatives, particularly (1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid, demonstrated high selectivity and competitive inhibition of ACE, suggesting a novel non-amino acid structure compatible with ACE binding sites. This highlights the potential application of cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid derivatives in developing new ACE inhibitors for treating hypertension and cardiovascular diseases. The binding compatibility with ACE was further supported by molecular modeling techniques Turbanti et al., 1993.

Environmental Monitoring

Arrebola et al. (1999) developed a method for determining cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, among other compounds, in human urine. These substances are major metabolites of synthetic pyrethroids like permethrin and cypermethrin. The study employed solid-phase extraction followed by gas chromatography-tandem mass spectrometry, demonstrating the method's efficacy in monitoring environmental exposure to pyrethroid pesticides. This application is crucial for assessing the environmental and health impacts of synthetic pyrethroids, contributing to safer pesticide management and regulatory policies Arrebola et al., 1999.

Material Science and Catalysis

Research by Kabir et al. (2010) showed that cis-1,2-Cyclohexanediol, a related compound, served as an efficient bidentate O-donor ligand in a highly active Cu-catalytic system. This system facilitated the Cu-catalyzed cross-coupling reactions of thiols with various halides, promoting the mild and efficient synthesis of vinyl sulfides. This study underscores the potential utility of cis-structured cyclohexane derivatives in catalyzing cross-coupling reactions, contributing to the development of versatile and efficient catalytic systems for organic synthesis Kabir et al., 2010.

Propiedades

IUPAC Name |

(1R,2R)-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHVZJQEXREWSC-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641371 | |

| Record name | (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

736136-31-5 | |

| Record name | (1R,2R)-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.